2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide
Description
2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidin core, an amino group, and a benzylacetamide moiety
Properties
IUPAC Name |
2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c19-16-15-12-7-4-8-13(12)25-17(15)22-18(21-16)24-10-14(23)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,20,23)(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXXHSUQIBUYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core thieno[2,3-d]pyrimidin structure. One common approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. The reaction conditions often require heating under reflux in formamide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems for monitoring reaction parameters and optimizing conditions can also be beneficial.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The amino group can be reduced to an amine.
Substitution: : The benzylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of various substituted benzylacetamide derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of RNA-dependent RNA polymerase (RdRp), particularly against viruses such as SARS-CoV-2. Research demonstrated that derivatives of N-benzylacetamides exhibited significant inhibitory effects on RdRp, with some compounds showing IC50 values comparable to established antiviral drugs like remdesivir. For instance, specific derivatives were identified with IC50 values ranging from 1.11 μM to 4.55 μM, indicating promising antiviral properties against SARS-CoV-2 and other RNA viruses .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Thieno-pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have indicated that modifications to the thieno-pyrimidine core can enhance cytotoxicity against specific cancer types, making it a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes relevant in disease pathways. For example, thieno-pyrimidine derivatives have shown promise as inhibitors of kinases involved in cancer signaling pathways, potentially leading to new treatments for resistant cancer forms .
Synthesis Methodology
The synthesis typically involves the reaction of 4-amino derivatives with benzylacetyl chloride under controlled conditions to yield the desired thioacetamide product. Variations in substituents on the benzyl group can lead to a library of compounds with diverse biological activities .
Case Study: SARS-CoV-2 Inhibition
In a notable study published in 2021, several N-benzyl-acetamides were synthesized and evaluated for their efficacy against SARS-CoV-2 RdRp. The results indicated that specific modifications to the benzyl group significantly enhanced antiviral activity, demonstrating the importance of structural optimization in drug design .
Case Study: Anticancer Activity
Another study focusing on thieno-pyrimidine derivatives reported their effects on breast cancer cell lines. The findings showed that certain analogs could reduce cell viability significantly and induce apoptosis through caspase activation pathways .
Tables
| Application Area | Key Findings |
|---|---|
| Antiviral Activity | Potent RdRp inhibitors with IC50 values between 1.11 μM - 4.55 μM |
| Anticancer Properties | Induces apoptosis in cancer cell lines; potential kinase inhibitors |
| Enzyme Inhibition | Inhibits kinases involved in cancer signaling pathways |
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidin core and the benzylacetamide group. Similar compounds might include other thieno[2,3-d]pyrimidin derivatives or benzylacetamide derivatives, but the combination of these features in this particular compound sets it apart.
List of Similar Compounds
Thieno[2,3-d]pyrimidin derivatives
Benzylacetamide derivatives
Other multicomponent reaction products
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its versatility and importance in advancing research and development.
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Biological Activity
The compound 2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentane ring fused with thiophene and pyrimidine moieties. The presence of an amino group and a thioether linkage contributes to its reactivity and biological interactions.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄S
- Molecular Weight : 282.38 g/mol
Anticancer Activity
Recent studies have investigated the anticancer potential of similar compounds featuring the cyclopenta[4,5]thieno[2,3-d]pyrimidine framework. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
- In vitro Cytotoxicity : A study evaluated the cytotoxic effects of derivatives related to this compound on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. Results indicated that certain derivatives exhibited over 70% growth inhibition compared to control treatments like cisplatin, suggesting strong anticancer properties .
- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells. This oxidative stress is associated with increased apoptosis rates in tumor cells .
Anti-inflammatory Properties
Compounds similar to this compound have also been studied for their anti-inflammatory effects. The thioether group is believed to play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.
Research Findings
- Inhibition of Cytokine Production : Research has shown that certain thieno[2,3-d]pyrimidine derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating potential as anti-inflammatory agents .
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its functional groups.
Proposed Mechanisms
- Enzyme Inhibition : The amino and thio groups may facilitate interactions with target enzymes involved in cancer progression or inflammation.
- ROS Generation : The compound's structure may promote oxidative stress within cells, leading to increased apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | Anticancer | ROS-mediated apoptosis |
| Thieno[2,3-d]pyrimidine derivatives | Anti-inflammatory | Cytokine inhibition |
This table highlights how structurally similar compounds exhibit comparable biological activities through various mechanisms.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis involves multi-step reactions, starting with cyclocondensation of precursors like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol. Subsequent heterocyclization with glacial acetic acid/DMSO forms the pyrimidine core . Key parameters include:
- Temperature : Maintain 70–80°C during cyclocondensation to avoid side reactions.
- Solvent Choice : Ethanol for initial reflux; DMSO for ring closure.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.
Yield optimization (~53%) is achieved by controlling stoichiometry and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- 1H NMR (DMSO-d6) : Identify aromatic protons (δ 6.77–8.33 ppm), NH groups (δ ~9.78 ppm), and cyclopentane CH2 signals (δ 2.43–3.18 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 326.0) .
- IR Spectroscopy : Detect thioamide (C=S, ~650 cm<sup>−1</sup>) and amine (N-H, ~3350 cm<sup>−1</sup>) stretches .
Q. How does the thienopyrimidine core influence this compound’s reactivity?
- Methodological Answer : The sulfur atom in the thieno[2,3-d]pyrimidine core enhances electrophilicity at the C-2 position, facilitating nucleophilic substitution (e.g., thiolation). The fused cyclopentane ring increases steric hindrance, requiring polar aprotic solvents (DMF, DMSO) for reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity against tyrosine kinase or antimicrobial targets?
- Methodological Answer :
- Analog Synthesis : Modify the benzylacetamide group (e.g., introduce electron-withdrawing substituents) to assess binding affinity .
- Biological Assays : Use enzyme inhibition assays (e.g., tyrosinase activity via spectrophotometry at 490 nm) .
- Data Analysis : Correlate IC50 values with substituent Hammett constants to identify pharmacophores .
Q. How should contradictory data on biological activity between studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, solvent) to eliminate variability .
- Structural Verification : Confirm compound purity via HPLC (>95%) and re-analyze NMR spectra to rule out impurities .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB ID 1T9P for tyrosine kinase) to simulate ligand-receptor interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted complexes .
- QSAR Modeling : Apply CoMFA/CoMSIA to derive predictive models based on substituent electronic properties .
Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., Boc on the amine) to steer reactivity to C-2 or C-4 positions .
- Catalytic Systems : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling at the C-6 position .
- Kinetic Monitoring : Track reaction progress via TLC to optimize timing for selective derivatization .
Data Contradiction Analysis
Q. Why might NMR spectra of synthesized batches show unexpected peaks, and how can this be mitigated?
- Methodological Answer :
- Impurity Source : Residual solvents (e.g., DMSO-d6 at δ 2.50 ppm) or unreacted intermediates (e.g., free thiols at δ 1.5–2.0 ppm) .
- Mitigation :
- Reprecipitation : Wash crude product with cold methanol.
- Advanced Purification : Use preparative HPLC with a C18 column (ACN/water gradient) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
